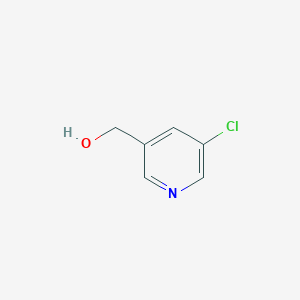

(5-氯-3-吡啶基)甲醇

描述

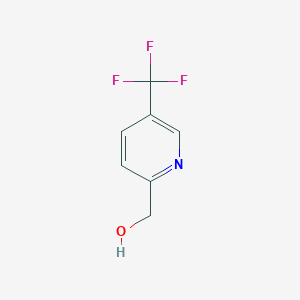

“(5-Chloro-3-pyridinyl)methanol” is a chemical compound with the empirical formula C6H6ClNO . Its molecular weight is 143.57 .

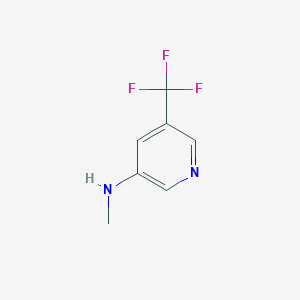

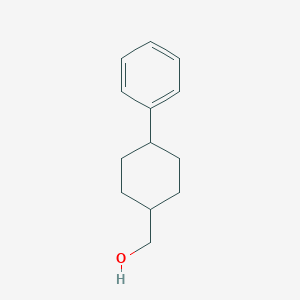

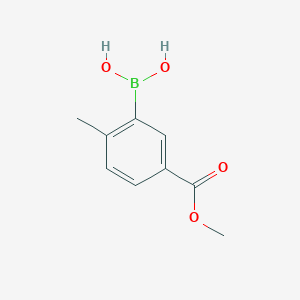

Molecular Structure Analysis

The molecular structure of “(5-Chloro-3-pyridinyl)methanol” consists of a pyridine ring with a chlorine atom at the 5th position and a methanol group at the 3rd position .Physical And Chemical Properties Analysis

“(5-Chloro-3-pyridinyl)methanol” is a solid substance . It has a predicted boiling point of 258.8±25.0 °C and a predicted density of 1.324±0.06 g/cm3 . The compound is stored in an inert atmosphere at room temperature .科学研究应用

甲醇制氢

- 制氢催化剂开发:甲醇通过各种重整工艺作为制氢的关键原料。研究强调了铜基催化剂和创新反应器技术的发展,以提高甲醇制氢效率,突出了该化合物在支持氢经济中的潜力 (García 等人,2021 年)。

甲醇作为化学标记

- 监测绝缘纸降解:甲醇已被确定为评估电力变压器中固体绝缘状况的宝贵标记。此应用强调了甲醇在监测和管理电气基础设施的寿命和安全性方面的效用 (Jalbert 等人,2019 年)。

甲醇在燃料电池中的应用

- 直接甲醇燃料电池 (DMFC):探索了甲醇在燃料电池(特别是 DMFC)中的作用,重点关注其效率和甲醇穿透带来的挑战。该领域的研究旨在提高 DMFC 的性能,以便在更广泛的应用中使用,包括便携式电源和汽车推进 (Heinzel 和 Barragán,1999 年)。

安全和危害

“(5-Chloro-3-pyridinyl)methanol” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . The compound should be handled with care, and appropriate safety measures should be taken while handling it .

属性

IUPAC Name |

(5-chloropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALUCWNPKIRQBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648591 | |

| Record name | (5-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-3-pyridinyl)methanol | |

CAS RN |

22620-34-4 | |

| Record name | (5-Chloropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B151717.png)

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)